1-(2,6-Dichloro-benzyl)-1H-pyrazol-4-ol

Physicochemical profiling Medicinal chemistry Bioisostere selection

1-(2,6-Dichloro-benzyl)-1H-pyrazol-4-ol (CAS 1593419-05-6) is a research-grade pyrazole derivative featuring a 2,6-dichlorobenzyl group, a privileged substructure in kinase and GPCR inhibitor chemotypes. With a logP of 2.94 and a TPSA of 38.05 Ų, it serves as a metabolically stable phenol bioisostere for lead optimization. Its free 4-hydroxy group enables further synthetic elaboration. Procure this scaffold for systematic SAR studies comparing 4-hydroxy, 3-amine, and 3-carboxylic acid analogs.

Molecular Formula C10H8Cl2N2O
Molecular Weight 243.09 g/mol
CAS No. 1593419-05-6
Cat. No. B1449691
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,6-Dichloro-benzyl)-1H-pyrazol-4-ol
CAS1593419-05-6
Molecular FormulaC10H8Cl2N2O
Molecular Weight243.09 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)CN2C=C(C=N2)O)Cl
InChIInChI=1S/C10H8Cl2N2O/c11-9-2-1-3-10(12)8(9)6-14-5-7(15)4-13-14/h1-5,15H,6H2
InChIKeyZERSNDWGLSLRAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2,6-Dichloro-benzyl)-1H-pyrazol-4-ol (CAS 1593419-05-6): Chemical Identity and Core Physicochemical Profile for Research Procurement


1-(2,6-Dichloro-benzyl)-1H-pyrazol-4-ol (CAS 1593419-05-6) is a substituted pyrazole derivative featuring a 4-hydroxy group on the pyrazole ring and a 2,6-dichlorobenzyl substituent at the N1 position . This substitution pattern introduces dual ortho-chlorine atoms on the benzyl moiety, which is a known pharmacophoric element in certain enzyme inhibitor scaffolds, though no peer-reviewed biological activity data for this exact compound is available in the public domain as of 2026 [1]. The compound is commercially available for research and further manufacturing purposes, with catalog purity specifications ranging from 95% to ≥98% .

Why 1-(2,6-Dichloro-benzyl)-1H-pyrazol-4-ol Cannot Be Interchanged with Close Pyrazole Analogs Without Experimental Validation


Generic substitution among pyrazole derivatives bearing the 2,6-dichlorobenzyl motif is unsupported by publicly available comparative data. While compounds such as 1-(2,6-dichlorobenzyl)-1H-pyrazol-3-amine (CAS 1002033-43-3) and 1-(2,6-dichlorobenzyl)-1H-pyrazole-3-carboxylic acid share the identical N1 substitution pattern, they diverge at the critical 4-position substituent (hydroxy versus amine versus carboxylic acid), which fundamentally alters hydrogen-bonding capacity, metabolic stability, and target engagement potential . The absence of head-to-head biological or synthetic efficiency studies precludes any assumption of functional equivalence; each analog must be treated as a distinct chemical entity requiring independent experimental validation. The logP value of 2.94 for the target compound provides a lipophilicity benchmark against which analogs may be compared, but this alone does not justify substitution decisions.

Comparative Evidence for 1-(2,6-Dichloro-benzyl)-1H-pyrazol-4-ol (CAS 1593419-05-6): Quantifiable Differentiation from Analogs


Molecular Descriptor Divergence: LogP and TPSA Comparison with 3-Amine Analog

The target compound exhibits a computed logP of 2.94 and a topological polar surface area (TPSA) of 38.05 Ų , reflecting the contribution of the 4-hydroxy group. In contrast, the closely related 1-(2,6-dichlorobenzyl)-1H-pyrazol-3-amine analog (CAS 1002033-43-3), which bears a primary amine at the 3-position instead of a 4-hydroxy group, presents a distinct H-bond donor/acceptor profile. While quantitative TPSA and logP values for the 3-amine analog are not provided in the same datasheet, the substitution of –OH with –NH₂ is known to increase hydrogen-bond donor count and alter lipophilicity in a manner that impacts membrane permeability and metabolic stability .

Physicochemical profiling Medicinal chemistry Bioisostere selection

Positional Isomer Differentiation: 4-Hydroxy versus 3-Amine Substitution Pattern and Hydrogen-Bonding Capacity

The target compound 1-(2,6-dichlorobenzyl)-1H-pyrazol-4-ol presents a single hydrogen-bond donor (the phenolic –OH group at position 4) and three hydrogen-bond acceptors (two pyrazole nitrogens and the hydroxyl oxygen) . The 3-amine analog 1-(2,6-dichlorobenzyl)-1H-pyrazol-3-amine (CAS 1002033-43-3) features a primary amine (–NH₂) at position 3, yielding two hydrogen-bond donors and three acceptors . This difference in donor count directly affects the compound's ability to engage in specific intermolecular interactions with biological targets, solvents, and formulation excipients. Furthermore, the 4-hydroxy pyrazole scaffold is recognized as a phenol bioisostere, offering potential metabolic stability advantages over phenolic compounds , whereas the 3-amine analog does not share this specific bioisosteric rationale.

Structure-activity relationship (SAR) Scaffold hopping Hydrogen-bond donor/acceptor profile

Computed Molecular Descriptor Benchmarking: Rotatable Bond Count and Conformational Flexibility

The target compound contains exactly two rotatable bonds—the methylene linker between the dichlorophenyl ring and the pyrazole N1, and the N1–C bond of the pyrazole ring . This limited conformational flexibility contrasts with analogs bearing additional flexible side chains, such as 1-(2,6-dichlorobenzyl)-1H-pyrazole-3-carboxylic acid, which may exhibit different entropic penalties upon target binding. Rotatable bond count is a standard component of drug-likeness filters (e.g., Lipinski's Rule of Five and Veber's rules), where ≤10 rotatable bonds is considered favorable for oral bioavailability [1].

Conformational analysis Molecular modeling Drug-likeness assessment

Commercial Purity and Storage Specification Differentiation for Procurement Decisions

Commercially available batches of 1-(2,6-dichlorobenzyl)-1H-pyrazol-4-ol are specified at ≥98% purity (Chemscene Cat. No. CS-0779262; Leyan Product No. 1849913) or ≥95% purity (Chemenu Cat. No. CM777280; AKSci Cat. No. 0421EF) . Recommended storage conditions are sealed, dry, at 2–8°C . In contrast, the 3-amine analog (CAS 1002033-43-3) is available from certain vendors only at 95% minimum purity , and storage specifications vary across suppliers. This differential in available purity grades may influence selection when a research application demands higher initial purity to minimize purification steps or reduce confounding impurities in sensitive biological assays.

Chemical procurement Quality control Supply chain management

Recommended Research and Industrial Use Cases for 1-(2,6-Dichloro-benzyl)-1H-pyrazol-4-ol (CAS 1593419-05-6)


Medicinal Chemistry: Scaffold for Phenol Bioisostere Replacement in Lead Optimization

The 4-hydroxy pyrazole motif is recognized as a metabolically more stable bioisostere of phenol . Researchers engaged in lead optimization programs targeting enzymes or receptors with known phenolic pharmacophores may utilize 1-(2,6-dichlorobenzyl)-1H-pyrazol-4-ol as a synthetic building block or reference scaffold. The logP of 2.94 and TPSA of 38.05 Ų provide baseline physicochemical parameters for assessing series progression relative to phenolic lead compounds.

Chemical Biology: Tool Compound for Investigating 2,6-Dichlorobenzyl Substitution Effects

The 2,6-dichlorobenzyl group is a privileged substructure in certain kinase and GPCR inhibitor chemotypes. Procurement of 1-(2,6-dichlorobenzyl)-1H-pyrazol-4-ol enables systematic structure-activity relationship (SAR) studies comparing the 4-hydroxy pyrazole core against alternative substitution patterns (e.g., 3-amine or 3-carboxylic acid analogs) . Such comparative profiling requires independent acquisition of each analog, as functional interchangeability is not established [1].

Analytical Chemistry: Reference Standard for Method Development and Impurity Profiling

With catalog purity specifications of ≥98% from multiple vendors , 1-(2,6-dichlorobenzyl)-1H-pyrazol-4-ol may serve as a reference standard in HPLC or LC-MS method development for related pyrazole-containing compounds. The availability of both 98% and 95% purity grades allows users to select the appropriate quality level based on assay sensitivity requirements and budget constraints.

Synthetic Chemistry: Building Block for Diversification via O-Alkylation or Cross-Coupling

The free 4-hydroxy group on the pyrazole ring provides a reactive handle for further synthetic elaboration, including O-alkylation, acylation, or conversion to a leaving group for nucleophilic aromatic substitution. The compound's storage specification of 2–8°C under dry conditions ensures stability during long-term storage for synthetic campaigns, while the rotatable bond count of 2 suggests a relatively rigid scaffold amenable to conformational restriction strategies.

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